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Compound of Interest

Compound Name:
3,5-Dimethoxy-1,2-thiazole-4-

carbaldehyde

CAS No.: 2137720-76-2

Cat. No.: B2521184 Get Quote

Executive Summary & Strategic Value
The 1,2-thiazole (isothiazole) scaffold is a critical bioisostere in medicinal chemistry, often

employed to replace pyridine or thiophene rings to modulate metabolic stability and lipophilicity

(

). The 4-carbaldehyde functionality is a pivotal "chemical handle," enabling rapid diversification
via reductive amination, olefination, or multicomponent reactions.

Unlike its 1,3-thiazole isomer, the 1,2-thiazole ring is electronically unique; the N-S bond

imparts specific reactivity profiles that complicate direct electrophilic substitution. Consequently,

standard Vilsmeier-Haack conditions often fail or regioselectively favor the C-5 position. This

guide presents three validated pathways to secure the C-4 aldehyde with high regiocontrol.

Retrosynthetic Analysis
To design a robust synthesis, we must disconnect the target molecule based on the availability

of precursors and the stability of the isothiazole core.
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1,2-Thiazole-4-Carbaldehyde

Route A: Metal-Halogen Exchange
(From 4-Bromo-1,2-thiazole)

Lithiation/DMF Quench

Route B: De Novo Cyclization
(From β-Amino-α-cyano-enones)

Oxidative Cyclization
+ Reduction

Route C: Functional Group Interconversion
(From 4-Ester/Nitrile)

Reductive/Oxidative
Sequence

Figure 1: Strategic disconnections for accessing the 4-formyl core.

Click to download full resolution via product page

Primary Synthetic Protocols
Method A: Metal-Halogen Exchange (The "Gold
Standard")
Best for: Late-stage functionalization, high-value analogs, and ensuring exclusive C-4

regioselectivity. Mechanism: Lithium-halogen exchange is faster than deprotonation at C-5

(kinetic control), allowing selective functionalization at C-4.

Protocol 1: Lithiation-Formylation of 4-Bromo-1,2-thiazoles
Reagents:

Substrate: 4-Bromo-3-methylisothiazole (or similar 3,5-substituted analog).

Lithium Source:

-Butyllithium (

-BuLi), 1.6 M in hexanes.

Electrophile: Anhydrous

-Dimethylformamide (DMF).[1]

Solvent: Anhydrous THF (dried over Na/benzophenone).

Step-by-Step Methodology:
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Setup: Flame-dry a 3-neck round-bottom flask under an argon atmosphere. Charge with 4-

bromo-1,2-thiazole (1.0 equiv) and anhydrous THF (

concentration).

Cryogenic Cooling: Cool the solution to -78 °C using a dry ice/acetone bath. Critical:

Maintain temperature below -70 °C to prevent "scrambling" of the lithiated species to the

thermodynamically stable C-5 position.

Exchange: Add

-BuLi (1.1 equiv) dropwise over 15 minutes. Stir at -78 °C for 30 minutes. The solution
typically turns yellow/orange.

Quench: Add anhydrous DMF (2.0 equiv) dropwise. Stir at -78 °C for 1 hour, then allow the

mixture to warm to 0 °C over 2 hours.

Workup: Quench with saturated aqueous

. Extract with EtOAc (3x).[2] Wash combined organics with brine, dry over

, and concentrate.[1]

Purification: Flash column chromatography (Hexanes/EtOAc gradient).

Yield: Typically 75–85%.

Method B: De Novo Cyclization (The "Process" Route)
Best for: Multi-gram scale-up, constructing the ring with specific 3,5-substituents from acyclic

precursors. Core Concept: Oxidative cyclization of

-amino-acrylonitriles or thioamides generates the isothiazole ring with a nitrile at C-4, which is
subsequently reduced to the aldehyde.

Protocol 2: Oxidative Cyclization to 4-Cyano-1,2-thiazole
Workflow:

Enaminone Formation: React a
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-ketonitrile with a thioamide or use a 3-amino-2-cyano-but-2-enethioamide precursor.

Cyclization: Treat the thioamide precursor with an oxidizing agent (Hydrogen Peroxide or

Iodine).

Reduction: Convert the resulting 4-cyano group to the aldehyde.

Detailed Step: Reduction of Nitrile to Aldehyde

Reagent: Diisobutylaluminum hydride (DIBAL-H).

Conditions:

Dissolve 4-cyano-1,2-thiazole in anhydrous Toluene/DCM.

Cool to -78 °C.

Add DIBAL-H (1.2 equiv) dropwise.

Stir for 1 hour.

Hydrolysis (Critical): Quench with methanol, then add saturated Rochelle's salt (potassium

sodium tartrate) solution. Stir vigorously at room temperature for 2 hours until the

aluminum emulsion breaks and layers separate.

β-Amino-thioacrylamide Oxidative Closure
(I2 or H2O2) Isothiazole-4-carbonitrile

 S-N Bond Formation DIBAL-H
(-78°C) Isothiazole-4-carbaldehyde

 Selective Reduction

Figure 2: De novo synthesis via oxidative cyclization and nitrile reduction.

Click to download full resolution via product page

Method C: Functional Group Interconversion (FGI)
Best for: When the 4-carboxylic acid or ester is commercially available (e.g., Isothiazole-4-

carboxylic acid, CAS 822-82-2).
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Protocol:

Reduction: React the methyl ester with

(0.6 equiv) in THF at 0 °C to yield the (isothiazol-4-yl)methanol.

Oxidation: Treat the alcohol with activated

(10 equiv) in DCM at reflux or use Swern oxidation conditions (DMSO/Oxalyl Chloride) for
milder processing.

Note:

is preferred for isothiazoles as it avoids the stench of sulfides and potential over-oxidation.

Comparative Data Analysis

Parameter
Method A (Li-
Halogen Exchange)

Method B
(Cyclization/Reduct
ion)

Method C (Ester
Reduction)

Regioselectivity Excellent (100% C-4)
Excellent (Pre-

determined)

N/A (Starting Material

defined)

Scalability
Moderate (Cryogenic

steps)
High (Batch friendly) High

Substrate Tolerance
Sensitive to acidic

protons
Broad Broad

Typical Yield 75-85% 50-60% (over 2 steps) 85-90%

Key Risk
C-5 Proton

Abstraction

Over-reduction of

Nitrile
Incomplete Oxidation

Troubleshooting & Optimization
Problem:Formation of the C-5 aldehyde instead of C-4.

Cause: The lithiated species at C-4 is kinetically stable at -78 °C but will isomerize to the

thermodynamically more stable C-5 position if the temperature rises above -60 °C before
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the DMF quench.

Solution: Ensure strict temperature monitoring. Use an internal thermometer.

Problem:Low yield in DIBAL-H reduction.

Cause: Formation of stable aluminum-amine complexes that do not hydrolyze easily.

Solution: Extend the Rochelle's salt stir time to at least 3 hours or use 1M HCl for

quenching if the substrate contains no acid-sensitive groups.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 8 / 8 Tech Support

https://www.benchchem.com/product/b2521184?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2521184?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

